WP1066

Catalog No.
S547204
CAS No.
857064-38-1
M.F
C17H14BrN3O
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WP1066

CAS Number

857064-38-1

Product Name

WP1066

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1

InChI Key

VFUAJMPDXIRPKO-LQELWAHVSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

WP1066; WP 1066; WP-1066

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N

Description

The exact mass of the compound (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide is 355.03202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of STAT3 and JAK-2 Protein Tyrosine Kinases

Studies suggest that (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide acts as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) and JAK-2 (Janus Kinase 2) protein tyrosine kinases [, ]. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibiting them can potentially modulate these processes for therapeutic benefit.

WP1066 is a small molecule compound recognized for its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound was initially developed as a Janus kinase (JAK) inhibitor and has gained attention for its potential therapeutic applications in various malignancies, particularly in gliomas and acute myelogenous leukemia. The chemical structure of WP1066 is characterized by its analog nature to caffeic acid, which contributes to its biological activity by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue, thereby disrupting downstream signaling pathways that promote tumor growth and survival .

Research suggests (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide may act as a protein kinase inhibitor, specifically targeting Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3) proteins [, ]. These proteins are involved in cell signaling pathways important for cell growth and immune function []. However, the detailed mechanism of action requires further investigation [].

: Key reactions may include acylation or alkylation steps that modify the core structure to enhance potency and selectivity against STAT3.
  • Purification: The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
  • WP1066 exhibits significant biological activity primarily through its effects on cancer cells and immune modulation:

    • Antitumor Effects: WP1066 has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including those from gliomas and oral squamous cell carcinoma. It enhances the sensitivity of these cells to chemotherapeutic agents by reversing chemoresistance mechanisms mediated by the STAT3/miR-21 axis .
    • Immune Modulation: The compound enhances immune responses by promoting T-cell activation and inhibiting regulatory T cells. This dual action not only targets tumor cells directly but also strengthens the body's immune response against tumors .

    The synthesis of WP1066 involves several steps typical for small molecule compounds. While specific proprietary methods may vary among laboratories, a general approach includes:

    • Starting Materials: The synthesis begins with commercially available precursors that are structurally related to caffeic acid.

    WP1066 has several promising applications in both preclinical and clinical settings:

    • Cancer Therapy: As a STAT3 inhibitor, it is being investigated for its potential use in treating various cancers, including glioblastoma and acute myelogenous leukemia. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies .
    • Immunotherapy: WP1066's ability to modulate immune responses positions it as a candidate for enhancing immunotherapeutic strategies against tumors .
    • Research Tool: It serves as a valuable tool for studying the JAK/STAT signaling pathway and its implications in cancer biology.

    Studies have shown that WP1066 interacts with various cellular pathways:

    • STAT3 Pathway: Its primary mode of action involves inhibiting STAT3 phosphorylation, leading to reduced expression of target genes that promote tumor survival .
    • Cytokine Release: WP1066 modulates cytokine release from immune cells, influencing both pro-inflammatory and anti-inflammatory responses during tumor progression .
    • Combination Therapies: Research indicates that combining WP1066 with standard chemotherapy agents can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .

    Several compounds share structural or functional similarities with WP1066. Here are a few notable examples:

    Compound NameMechanism of ActionUnique Features
    Caffeic AcidAntioxidant; affects multiple pathwaysNaturally occurring; less potent than WP1066
    StatticSelective STAT3 inhibitorFocused on blocking STAT3 dimerization
    AZD1480JAK1/JAK2 inhibitorBroad-spectrum JAK inhibition
    LLL12Selective inhibitor of STAT3Targets specific phosphorylation sites

    WP1066 stands out due to its potent inhibition of STAT3 phosphorylation combined with its ability to penetrate the central nervous system effectively, making it particularly valuable for treating brain tumors like glioblastoma .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    3.4

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    355.03202 g/mol

    Monoisotopic Mass

    355.03202 g/mol

    Heavy Atom Count

    22

    Appearance

    White to off-white crystalline powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    63V8AIE65T

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    STAT3 Inhibitor WP1066 is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor WP1066 blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, WP1066 may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.

    Pictograms

    Irritant

    Irritant

    Other CAS

    857064-38-1

    Wikipedia

    WP1066

    Dates

    Modify: 2023-08-15
    1: Hatiboglu MA, Kong LY, Wei J, Wang Y, McEnery KA, Fuller GN, Qiao W, Davies MA, Priebe W, Heimberger AB. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models. Int J Cancer. 2012 Jul 1;131(1):8-17. doi: 10.1002/ijc.26307. Epub 2011 Aug 24. PubMed PMID: 21792892; PubMed Central PMCID: PMC3319790.
    2: Horiguchi A, Asano T, Kuroda K, Sato A, Asakuma J, Ito K, Hayakawa M, Sumitomo M, Asano T. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. Br J Cancer. 2010 May 25;102(11):1592-9. doi: 10.1038/sj.bjc.6605691. Epub 2010 May 11. PubMed PMID: 20461084; PubMed Central PMCID: PMC2883159.
    3: Verstovsek S, Manshouri T, Quintás-Cardama A, Harris D, Cortes J, Giles FJ, Kantarjian H, Priebe W, Estrov Z. WP1066, a novel JAK2 inhibitor, suppresses proliferation and induces apoptosis in erythroid human cells carrying the JAK2 V617F mutation. Clin Cancer Res. 2008 Feb 1;14(3):788-96. doi: 10.1158/1078-0432.CCR-07-0524. PubMed PMID: 18245540.
    4: Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007 Dec 1;67(23):11291-9. PubMed PMID: 18056455.

    Explore Compound Types